molecular formula C7H6N2O B029746 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one CAS No. 5654-97-7

1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one

Cat. No. B029746
CAS RN: 5654-97-7
M. Wt: 134.14 g/mol
InChI Key: ZXSQEZNORDWBGZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Approaches to Synthesis: Several approaches have been developed for synthesizing 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one and its analogues, including two- and three-step reaction sequences. These methods have enabled access to a variety of structures, demonstrating the compound's versatility in synthesis (Janiga & Gryko, 2014).

Molecular Structure Analysis

  • Electronic Structure: The electronic structures of similar compounds, such as 1,4-dihydropyrrolo[3,2-b]pyrrole, have been studied using photoelectron spectroscopy. These studies provide insights into the π-electron-donating ability and the efficient π-electron structure of these compounds (Tanaka, Kumagai, Mukai, & Kobayashi, 1987).

Chemical Reactions and Properties

  • Reactivity and Chemical Transformations: 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one derivatives undergo various chemical transformations, including reactions with nucleophiles under acidic or basic conditions. These reactions have been used to create a range of derivatives, demonstrating the compound's chemical versatility (Goto et al., 1991).

Physical Properties Analysis

  • Optical and Electrochemical Properties: Compounds like 1,4-dihydropyrrolo[3,2-b]pyrrole, which are closely related to 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one, display strong violet, blue, or green fluorescence in solution and solid state. This indicates potential applications in materials science due to their unique optical properties (Janiga & Gryko, 2014).

Chemical Properties Analysis

  • Chemical Versatility: The compound's ability to undergo various chemical reactions, such as electrophilic aromatic substitution, highlights its chemical reactivity and potential for further functionalization (Goto et al., 1991).

Scientific Research Applications

5. Flame Retardants and Ligands

  • Application Summary: Pyrrolo[3,4-b]pyridin-2-one derivatives are actively used as flame retardants and ligands for the design of metal complex nanocatalysts, as well as building blocks in organic synthesis .

6. Building Blocks in Organic Synthesis

  • Application Summary: 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one is used as a building block in organic synthesis .

7. Inhibitors of Abnormal Activation of FGFR Signaling Pathway

  • Application Summary: A series of 1H-pyrrolo [2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 were developed. Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors. Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
  • Results: Among them, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC 50 values of 7, 9, 25 and 712 nM, respectively). In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis. In addition, 4h also significantly inhibited the migration and invasion of 4T1 cells .

8. Ligands for the Design of Metal Complex Nanocatalysts

  • Application Summary: Pyrrolo[3,4-b]pyridin-2-one derivatives are actively used as ligands for the design of metal complex nanocatalysts .

properties

IUPAC Name

1,3-dihydropyrrolo[2,3-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c10-6-4-5-2-1-3-8-7(5)9-6/h1-3H,4H2,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXSQEZNORDWBGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(NC1=O)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10551472
Record name 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10551472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one

CAS RN

5654-97-7
Record name 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5654-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10551472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 3,3-dibromo-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one (2.0 g, 7.2 mmol) in THF (50 mL) was stirred at room temperature, and a saturated aqueous solution of NH4Cl was added. Activated zinc powder was added, and the reaction mixture was stirred for 2 hours. The zinc was removed by filtration through a pad of diatomaceous earth, and the organic layer was separated. The aqueous layer was extracted with THF (10 mL), and the combined organic layers were dried over anhydrous MgSO4, filtered and evaporated. The residue was slurried in 10:1 CHCl3:MeOH (15 mL) and filtered through a pad of silica gel, and the filtrate was evaporated. The residue was triturated with water, and the solid was collected by filtration and dried under vacuum to give the title compound, 0.668 g (70%). 1H NMR (d6-DMSO) δ10.94 (s, 1H), 8.02 (d, 1H, J=5.2 Hz), 7.52 (d, 1H, J=6.8 Hz), 6.90 (dd, 1H, J=6.8, 5.2 Hz), 3.53 (s, 2H). MS (AP−ve) 133 (100) (M−H)
Quantity
2 g
Type
reactant
Reaction Step One
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50 mL
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Synthesis routes and methods II

Procedure details

A solution of 3,3-dibromo-7-azaoxindole (2.0 g, 7.2 mmol) in THF (50 mL) is stirred at room temperature and a saturated aqueous solution of NH4Cl is added. Activated zinc powder is added and the reaction mixture is stirred for 2 hours. The zinc is removed by filtration through a pad of diatomaceous earth and the organic layer is separated. The aqueous layer is extracted with THF (10 mL) and the combined organic layers are dried over anhydrous MgSO4, filtered and evaporated. The residue is slurried in 10:1 CHCl3:MeOH (15 mL) and filtered through a pad of silica gel and the filtrate is evaporated. The residue is triturated with water and the solid is collected by filtration and dried under vacuum to give 7-azaoxindole, 0.668 g (70%). 1H NMR (DMSO-d6) δ10.94 (s, 1H), 8.02 (d, 1H, J=5.2 Hz), 7.52 (d, 1H, J=6.8 Hz), 6.90 (dd, 1H, J=6.8, 5.2 Hz), 3.53 (s, 2H). MS(AP−ve) 133 (100) (M−H)
Quantity
2 g
Type
reactant
Reaction Step One
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Quantity
50 mL
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solvent
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

A suspension of 7-azaoxindole hydrobromide (800 mg, 3.7 mmol), (Tet.Let. 1987, 28, 4027), in methylene chloride (10 ml) was adjusted to pH9 with saturated aqueous sodium hydrogen carbonate solution. The organic layer was separated and the aqueous layer was extracted with methylene chloride. The organic layers were combined, washed with brine, dried (MgSO4) and the volatiles removed by evaporation. The residue was purified by column chromatography eluting with methylene chloride/methanol (95/5) to give 7-azaoxindole free base (238 mg, 48%).
Name
7-azaoxindole hydrobromide
Quantity
800 mg
Type
reactant
Reaction Step One
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10 mL
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Yield
48%

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